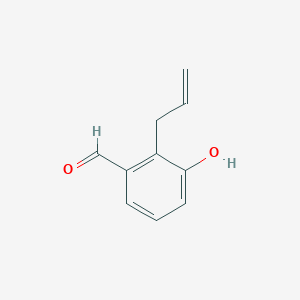

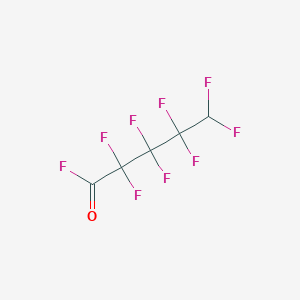

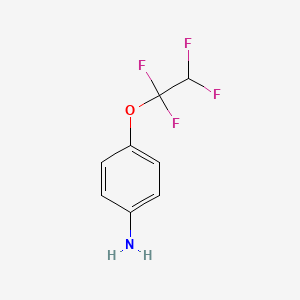

4-(1,1,2,2-Tetrafluoroethoxy)aniline

Descripción general

Descripción

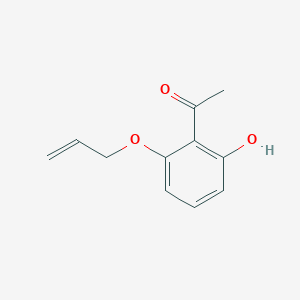

“4-(1,1,2,2-Tetrafluoroethoxy)aniline” is an organic fluorinated building block . It is a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .

Synthesis Analysis

An improved and practical route for accessing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate of hexaflumuron, has been reported .Molecular Structure Analysis

The molecular formula of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is C8H7F4NO . The average mass is 209.141 Da and the monoisotopic mass is 209.046371 Da .Chemical Reactions Analysis

The synthesis of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor .Physical And Chemical Properties Analysis

The refractive index of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is 1.464 (lit.) . The boiling point is 100 °C/7 mmHg (lit.) and the density is 1.358 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Dendrimer Synthesis

Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a component related to 4-(1,1,2,2-tetrafluoroethoxy)aniline, in synthesizing novel G-2 melamine-based dendrimers. These dendrimers showed self-assembly into spherical nano-aggregates, demonstrating their potential in materials science and nanotechnology applications (Morar et al., 2018).

Polymer Synthesis for Solar Cells

Shahhosseini et al. (2016) synthesized a novel polymer using 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, a derivative of aniline. This polymer, when combined with graphene, showed an increased energy conversion efficiency in dye-sensitized solar cells, suggesting the potential of aniline derivatives in renewable energy applications (Shahhosseini et al., 2016).

Spectroscopic Properties and Synthesis

Kulszewicz-Bajer et al. (2004) investigated the synthesis and spectroscopic properties of aniline tetramers, which are relevant to the study of 4-(1,1,2,2-tetrafluoroethoxy)aniline. Their research contributes to a deeper understanding of aniline derivatives in spectroscopy and material science (Kulszewicz-Bajer et al., 2004).

Sensor Applications

Research by Shoji and Freund (2001) on poly(aniline) sensors, though not directly on 4-(1,1,2,2-tetrafluoroethoxy)aniline, sheds light on the broader applications of aniline derivatives in sensor technology. Their work demonstrates how modifications in aniline structures can be used to create sensitive and selective sensors (Shoji & Freund, 2001).

Safety And Hazards

Direcciones Futuras

The efficient synthesis of “4-(1,1,2,2-Tetrafluoroethoxy)aniline” is central for producing Hexaflumuron . The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard, and environmental impact . This suggests potential future directions for improving the synthesis process of this compound.

Propiedades

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380215 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,2-Tetrafluoroethoxy)aniline | |

CAS RN |

713-62-2 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.